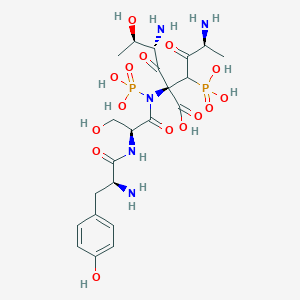
T22 Protein
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
T22 protein is a synthetic peptide that has been widely used in scientific research for its ability to selectively bind to CXCR4, a chemokine receptor that plays a crucial role in various physiological and pathological processes. The T22 protein has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
作用机制
The T22 protein binds to the CXCR4 receptor with high affinity and specificity, leading to the inhibition of downstream signaling pathways that are involved in cell migration, proliferation, and survival. The binding of T22 protein to CXCR4 also induces receptor internalization and degradation, further reducing the availability of CXCR4 on the cell surface.
Biochemical and Physiological Effects:
The T22 protein has been shown to have various biochemical and physiological effects, including the inhibition of cell migration, proliferation, and survival, the enhancement of stem cell homing and engraftment, and the blocking of HIV entry into host cells. The T22 protein has also been shown to induce the differentiation of certain cell types, such as neural progenitor cells.
实验室实验的优点和局限性
The T22 protein has several advantages for lab experiments, including its high specificity and affinity for CXCR4, its ability to block downstream signaling pathways, and its potential therapeutic applications. However, the T22 protein also has some limitations, including its short half-life, its potential immunogenicity, and its limited availability.
未来方向
For T22 protein research include the development of more stable and potent analogs, the optimization of delivery methods, and the exploration of new therapeutic applications. T22 protein research may also lead to a better understanding of the role of CXCR4 in various physiological and pathological processes, as well as the development of new drugs that target CXCR4.
合成方法
The T22 protein can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. SPPS involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support, while recombinant DNA technology involves the expression of a recombinant protein in a host cell using a plasmid vector.
科学研究应用
The T22 protein has been used in various scientific research applications, including cancer research, stem cell research, and HIV/AIDS research. In cancer research, T22 protein has been shown to inhibit the migration and invasion of cancer cells by blocking the CXCR4 receptor. In stem cell research, T22 protein has been used to enhance the homing and engraftment of stem cells in damaged tissues by targeting the CXCR4 receptor. In HIV/AIDS research, T22 protein has been used to block the entry of HIV into host cells by binding to the CXCR4 receptor.
属性
CAS 编号 |
142960-16-5 |
|---|---|
产品名称 |
T22 Protein |
分子式 |
C109H164N38O22S4 |
分子量 |
2487 g/mol |
IUPAC 名称 |
4,21,39-tris(4-aminobutyl)-N-(1-amino-5-carbamimidamido-1-oxopentan-2-yl)-13-[[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-7,24-bis(3-carbamimidamidopropyl)-10,27,33,42-tetrakis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide |
InChI |
InChI=1S/C109H164N38O22S4/c110-40-6-3-17-72-90(155)131-54-87(152)132-78(48-59-24-32-64(148)33-25-59)96(161)146-85-57-172-171-56-84(102(167)140-79(97(162)135-72)49-60-26-34-65(149)35-27-60)145-95(160)74(19-5-8-42-112)137-92(157)77(23-13-47-129-109(123)124)139-99(164)81(51-62-30-38-67(151)39-31-62)142-104(169)86(147-100(165)82(52-63-53-130-70-16-2-1-14-68(63)70)143-93(158)75(21-11-45-127-107(119)120)134-89(154)69(113)15-9-43-125-105(115)116)58-173-170-55-83(101(166)133-71(88(114)153)20-10-44-126-106(117)118)144-94(159)73(18-4-7-41-111)136-91(156)76(22-12-46-128-108(121)122)138-98(163)80(141-103(85)168)50-61-28-36-66(150)37-29-61/h1-2,14,16,24-39,53,69,71-86,130,148-151H,3-13,15,17-23,40-52,54-58,110-113H2,(H2,114,153)(H,131,155)(H,132,152)(H,133,166)(H,134,154)(H,135,162)(H,136,156)(H,137,157)(H,138,163)(H,139,164)(H,140,167)(H,141,168)(H,142,169)(H,143,158)(H,144,159)(H,145,160)(H,146,161)(H,147,165)(H4,115,116,125)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128)(H4,123,124,129) |
InChI 键 |
MJULKHZUJYASFR-UHFFFAOYSA-N |
SMILES |
C1C2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)CCCCN)CC8=CC=C(C=C8)O |
规范 SMILES |
C1C2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)CCCCN)CC8=CC=C(C=C8)O |
序列 |
RRWCYRKCYKGYCYRKCR |
同义词 |
(Tyr(5,12),Lys(7))-polyphemusin II peptide 5,12-Tyr-7-Lys-polyphemusin II 5,12-tyrosyl-7-lysylpolyphemusin II polyphemusin II, Tyr(5,12)-Lys(7)- polyphemusin II, tyrosyl(5,12)-lysyl(7)- T22 protein, synthetic |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)

![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)
